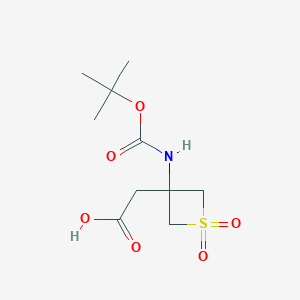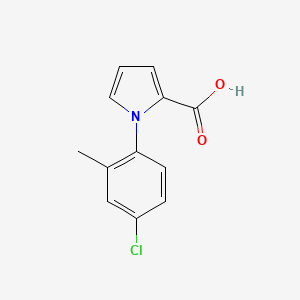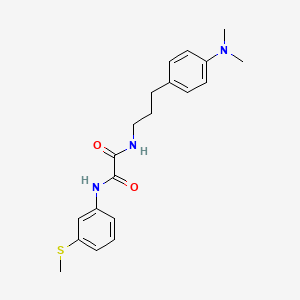
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid” is also known as "Methyl ( {2- [ (tert-butoxycarbonyl)amino]-3-phenylpropanoyl}amino)acetate" . It has a linear formula of C17H24N2O5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NCC(OC)=O)C(NC(OC(C)(C)C)=O)CC1=CC=CC=C1 . This string represents the connectivity and orientation of the atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 689.83900 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, and LogP are not available in the retrieved data .Scientific Research Applications
Anticancer Drug Delivery
Peptide-based hydrogels, including Boc-phenylalanine hydrogels, have gained attention for their biocompatibility, biodegradability, and mechanical stability. In the context of anticancer drug delivery, these hydrogels can serve as drug carriers. Their high water absorption capacity allows efficient loading of therapeutic agents, while their injectability facilitates localized drug release. Researchers are exploring Boc-phenylalanine hydrogels as platforms for targeted chemotherapy, improving drug bioavailability, and minimizing side effects .
Antimicrobial and Wound Healing Materials
Boc-phenylalanine hydrogels exhibit antibacterial properties, making them promising candidates for wound healing applications. These hydrogels can create a protective barrier, promote tissue regeneration, and prevent infection. Their tunable properties allow customization for specific wound types, enhancing wound closure and tissue repair .
3D Bioprinting and Tissue Engineering
Peptide-based hydrogels, including Boc-phenylalanine hydrogels, are used in 3D bioprinting and tissue engineering. Their tissue-like elasticity and biocompatibility make them suitable for creating scaffolds that mimic natural tissues. Researchers are investigating Boc-phenylalanine hydrogels for applications such as cartilage repair, bone regeneration, and organ-on-a-chip systems .
Vaccines
Boc-phenylalanine hydrogels can be functionalized to deliver antigens and adjuvants, enhancing vaccine efficacy. Their injectability allows for subcutaneous or intramuscular administration. Researchers are exploring these hydrogels for vaccine development, particularly in cancer immunotherapy and infectious disease prevention .
Future Directions
Peptide-based compounds like “4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid” have attracted increasing attention for biological applications and diagnostic research due to their impressive features including biocompatibility and biodegradability, injectability, mechanical stability, high water absorption capacity, and tissue-like elasticity . They are being explored in the field of anticancer drug delivery, antimicrobial and wound healing materials, 3D bioprinting and tissue engineering, and vaccines .
properties
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)20-14(12-13-8-5-4-6-9-13)16(23)19-11-7-10-15(21)22/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKQBMBHKZQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)



